molecular formula C26H26ClN3O3 B5038937 N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide

N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide

Cat. No.: B5038937
M. Wt: 464.0 g/mol
InChI Key: UXTOYHIBEICDSY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a morpholine ring, a phenylacetyl group, and a chloromethylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the morpholine ring and the phenylacetyl group. The final step involves the chlorination of the methylphenyl group. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe for understanding biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3/c1-18-7-8-21(17-23(18)27)29-26(32)22-16-20(9-10-24(22)30-11-13-33-14-12-30)28-25(31)15-19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTOYHIBEICDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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